3-(2H-Tetrazol-5-yl)oxolan-3-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

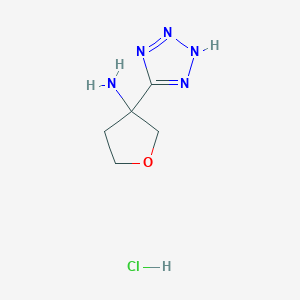

3-(2H-Tetrazol-5-yl)oxolan-3-amine;hydrochloride is a chemical compound with significant potential in scientific research. It is characterized by its unique structure, which includes a tetrazole ring and an oxolane ring. This compound is often used in various fields due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-Tetrazol-5-yl)oxolan-3-amine;hydrochloride typically involves the reaction of amines with triethyl orthoformate and sodium azide. This reaction is catalyzed by Yb(OTf)3, resulting in the formation of the tetrazole ring . Another method involves the use of powerful diazotizing reagents like FSO2N3, which facilitates the transformation of amidines and guanidines into tetrazole derivatives under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts. This method is advantageous due to its broad scope, allowing the use of various aromatic and aliphatic nitriles . Additionally, microwave-accelerated methods can be employed to convert nitriles into 5-substituted tetrazoles efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2H-Tetrazol-5-yl)oxolan-3-amine;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the tetrazole ring.

Substitution: The tetrazole ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, triethyl orthoformate, and various catalysts like Yb(OTf)3 and zinc salts . Reaction conditions often involve mild temperatures and the use of solvents like DMF or nitrobenzene .

Major Products

The major products formed from these reactions include various substituted tetrazoles and oxolane derivatives, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

3-(2H-Tetrazol-5-yl)oxolan-3-amine;hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(2H-Tetrazol-5-yl)oxolan-3-amine;hydrochloride involves its interaction with molecular targets through its tetrazole ring. The tetrazole ring can stabilize electrostatic repulsion of negatively charged ions by delocalizing electrons, which is advantageous for receptor-ligand interactions . This property allows the compound to penetrate cell membranes more easily, making it effective in various biological applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1H-Tetrazole: A simpler tetrazole compound with similar bioisosteric properties.

5-Substituted Tetrazoles: These compounds have various substituents on the tetrazole ring, offering different chemical and biological properties.

Oxadiazoles: Compounds with a similar nitrogen-rich heterocyclic structure, used in energetic materials.

Uniqueness

3-(2H-Tetrazol-5-yl)oxolan-3-amine;hydrochloride is unique due to its combination of a tetrazole ring and an oxolane ring, which provides it with distinct chemical properties and a wide range of applications .

Biologische Aktivität

3-(2H-Tetrazol-5-yl)oxolan-3-amine;hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. These interactions can affect enzyme activity, receptor binding, and cellular signaling pathways. Notably, tetrazole derivatives have been associated with diverse pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities .

Antimicrobial Activity

Research indicates that tetrazole compounds exhibit significant antimicrobial properties. For instance, a series of tetrazole derivatives have demonstrated antibacterial and antifungal activities through various assays, including disc diffusion methods and microdilution susceptibility tests. The synthesized compounds often show zones of inhibition against common pathogens such as Staphylococcus aureus and Candida albicans.

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 24 | Antibacterial | 32 | |

| Compound 46 | Antifungal | 16 | |

| Compound 51 | Antifungal | 8 |

Anti-inflammatory Properties

The anti-inflammatory effects of tetrazole derivatives have been explored in various studies. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases.

Anticancer Potential

Tetrazole compounds are being investigated for their anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The structure-activity relationship (SAR) analyses suggest that modifications to the tetrazole ring can enhance anticancer efficacy.

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of novel tetrazole derivatives against a panel of bacterial strains. The results indicated that specific modifications to the tetrazole structure significantly increased antibacterial activity compared to standard antibiotics like ciprofloxacin .

- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of a selected tetrazole compound which was shown to reduce edema in animal models by inhibiting the production of inflammatory mediators .

- Anticancer Activity : A recent investigation into the anticancer effects of this compound revealed its ability to inhibit cell proliferation in several cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Eigenschaften

IUPAC Name |

3-(2H-tetrazol-5-yl)oxolan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O.ClH/c6-5(1-2-11-3-5)4-7-9-10-8-4;/h1-3,6H2,(H,7,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRFVXHBFCGPDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C2=NNN=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.